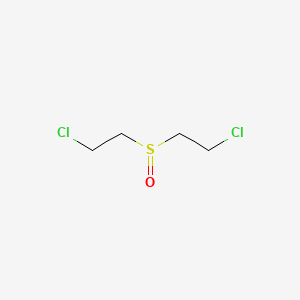
Bis(2-chloroethyl) sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) sulfoxide is a useful research compound. Its molecular formula is C4H8Cl2OS and its molecular weight is 175.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141393. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Decontamination Applications
1.1 Chemical Warfare Agent Decontamination
One of the most critical applications of bis(2-chloroethyl) sulfoxide is in the decontamination of sulfur mustard itself. Recent studies have focused on developing catalytic systems for the selective oxidation of sulfur mustard to less toxic sulfoxides. For instance, a solvent-free solid catalyst has been reported to effectively oxidize HD to its sulfoxide form under ambient conditions. This process utilizes dioxygen as an oxidant and has been shown to accelerate the reaction significantly when copper(II) ions are present, achieving decontamination in under seven minutes .
1.2 Mechanisms of Action
The mechanism involves the formation of a reactive intermediate, bromosulfonium, which plays a crucial role in the oxidation process. Studies indicate that this intermediate is essential for achieving high selectivity towards the desired sulfoxide product while minimizing further oxidation to more toxic sulfones .
Toxicological Studies
2.1 Metabolite Analysis
Research has also highlighted the importance of understanding the metabolites resulting from this compound exposure. For example, urinary metabolites such as thiodiglycol and its oxidative analogue have been identified as indicators of human exposure to sulfur mustard . This understanding is critical for assessing potential health impacts and developing treatment protocols.
2.2 Inflammatory Biomarkers
Animal models have been employed to study the inflammatory responses induced by this compound exposure. In particular, studies using the SKH-1 hairless mouse model have established quantifiable inflammatory biomarkers associated with skin toxicity from sulfur mustard analogs . These findings are vital for developing therapeutic interventions aimed at mitigating the effects of exposure.
Medical Research Applications
3.1 Therapeutic Interventions
The development of therapeutic agents targeting sulfur mustard-induced injuries has gained traction in recent years. For instance, methimazole has been shown to effectively neutralize CEES (a sulfur mustard analog) toxicity by reducing cytotoxicity and apoptosis in cell models . This highlights a promising avenue for treatment strategies against chemical warfare agents.
3.2 Pathophysiological Insights
Understanding the pathophysiology of sulfur mustard exposure has led to insights into long-term health effects, including respiratory complications and skin damage. Research indicates that exposure can lead to chronic conditions such as pulmonary fibrosis and chronic obstructive pulmonary disease (COPD) . These insights are crucial for developing long-term care strategies for affected individuals.
Case Study: Decontamination Efficacy
| Catalyst System | Reaction Time | Selectivity | Reference |
|---|---|---|---|
| Solid Catalyst (Cu(II) + Br3− + NO3−) | < 7 min | High (sulfoxide over sulfone) | |
| Liquid Phase Oxidation | Variable | Moderate |
Case Study: Metabolite Detection
| Metabolite | Detection Method | Relevance |
|---|---|---|
| Thiodiglycol | Urinary Analysis | Exposure Assessment |
| SBMSE | Single Method Analysis | Metabolic Pathway Tracking |
Propiedades
Número CAS |
5819-08-9 |
|---|---|
Fórmula molecular |
C4H8Cl2OS |
Peso molecular |
175.08 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chloroethylsulfinyl)ethane |
InChI |
InChI=1S/C4H8Cl2OS/c5-1-3-8(7)4-2-6/h1-4H2 |
Clave InChI |
NOMHBBFEJSVGSC-UHFFFAOYSA-N |
SMILES |
C(CCl)S(=O)CCCl |
SMILES canónico |
C(CCl)S(=O)CCCl |
Key on ui other cas no. |
5819-08-9 |
Pictogramas |
Irritant |
Solubilidad |
0.07 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















